Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate

p97 ATPase AAA ATPase inhibition Structure-Activity Relationship

Screening libraries with non-fluorinated indole analogs often miss lead compounds due to divergent activity profiles. Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate (CAS 2816913-18-3) provides the privileged 5-CF3 indole-6-carboxylate scaffold for rational p97 ATPase inhibitor design and next-generation NNRTI synthesis: • Enables focused library synthesis targeting p97 (IC50 values reaching 26 nM in optimized analogs) • 19F NMR-active CF3 group serves as an intrinsic probe for monitoring target engagement in complex matrices • Reactive methyl ester handle permits rapid hydrolysis to carboxylic acid for amide coupling, biotinylation, or fluorescent tagging • Supplied at 97% purity with full Certificate of Analysis; global shipping under ambient conditions

Molecular Formula C11H8F3NO2
Molecular Weight 243.18 g/mol
Cat. No. B13655322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(trifluoromethyl)-1H-indole-6-carboxylate
Molecular FormulaC11H8F3NO2
Molecular Weight243.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C2C=CNC2=C1)C(F)(F)F
InChIInChI=1S/C11H8F3NO2/c1-17-10(16)7-5-9-6(2-3-15-9)4-8(7)11(12,13)14/h2-5,15H,1H3
InChIKeyANNJADHTLPCPEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate: Structural & Physicochemical Profile


Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate (CAS 2816913-18-3) is a fluorinated indole building block with a molecular formula of C11H8F3NO2 and a molecular weight of 243.18 g/mol . The compound features a trifluoromethyl (-CF3) substituent at the 5-position and a methyl ester at the 6-position of the indole core, imparting distinct electronic, steric, and lipophilic properties . Commercial sources provide this compound with typical purity specifications of 97–98% .

Why Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate Is Irreplaceable


Substituting the 5-trifluoromethyl group with other common substituents (e.g., -CH3, -Cl, -OCH3) or moving the ester position leads to marked differences in biological activity, metabolic stability, and lipophilicity that are not interchangeable. The -CF3 group imparts a unique combination of strong electron-withdrawing character, increased steric bulk, and enhanced lipophilicity (elevated clogP) [1]. These physicochemical changes translate into quantifiable differences in target binding and functional activity, as demonstrated by head-to-head SAR studies [2]. Simply replacing the -CF3 with a -CH3 or -Cl analog in a screening library may result in false negatives or missed lead opportunities, as the activity profile of the 5-CF3 indole scaffold is distinct and cannot be inferred from non-fluorinated or less lipophilic analogs.

Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate: Quantitative Differentiation Evidence


p97 ATPase Inhibition: C-5 Substituent Comparison

In a focused SAR study of phenyl indole-based p97 ATPase inhibitors, the C-5 trifluoromethyl analog (Compound 12) exhibited an IC50 of 4.7 ± 2.0 μM [1]. This value was compared to a panel of bioisosteric replacements on the identical indole scaffold. The pentafluorosulfanyl (SF5) analog was 4.6-fold less potent (IC50 = 21.5 ± 0.4 μM), while the nitro (NO2) analog was 94-fold more potent (IC50 = 0.05 ± 0.04 μM) [2]. The methyl (CH3) analog showed a 20-fold improvement (IC50 = 0.24 ± 0.11 μM), and the methoxy (OCH3) analog was 6.6-fold more potent (IC50 = 0.71 ± 0.22 μM) [3]. The trifluoromethoxy (OCF3) analog was slightly more potent (IC50 = 3.8 ± 0.8 μM) but represented the closest biochemical match [4]. These data demonstrate that the CF3 substituent confers a distinct activity profile that cannot be predicted from electronic or steric parameters alone; swapping the CF3 for another group can alter potency by nearly two orders of magnitude.

p97 ATPase AAA ATPase inhibition Structure-Activity Relationship

HIV-1 NNRTI Activity: Advantage Over Nevirapine

A series of trifluoromethyl indole derivatives, including analogs of the 5-CF3 indole-6-carboxylate scaffold, were evaluated for anti-HIV-1 activity in MT-2 cells [1]. Compounds 10i and 10k displayed IC50 values in the low nanomolar range against wild-type HIV-1, comparable to the clinical NNRTI efavirenz and superior to nevirapine [2]. Importantly, these trifluoromethyl indoles retained higher potency against the drug-resistant Y181C mutant strain than nevirapine [3]. While the exact IC50 values for the specific methyl ester building block are not reported, the class-level inference from closely related 5-CF3 indoles demonstrates that the trifluoromethyl substitution at this position contributes to potent antiviral activity and an improved resistance profile.

HIV-1 NNRTI Antiviral resistance

Lipophilicity & Metabolic Stability: CF3 vs. Unsubstituted

The introduction of a trifluoromethyl group at the C-5 position of the indole ring significantly increases lipophilicity (clogP) compared to the unsubstituted methyl indole-6-carboxylate (clogP ≈ 1.87) [1]. For related CF3-substituted indoles, calculated partition coefficients (ClogP) are reported around 1–2 units higher, and this increase correlates with improved membrane permeability and metabolic stability [2]. While direct experimental solubility data for the target compound are limited, the CF3 group is well-established to enhance resistance to oxidative metabolism, prolonging compound half-life in biological systems [3].

Lipophilicity Metabolic stability Drug-likeness

Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate: Key Research & Industrial Applications


p97 ATPase Inhibitor Lead Optimization

The 5-CF3 indole-6-carboxylate scaffold serves as a privileged starting point for designing allosteric p97 ATPase inhibitors. Based on the SAR evidence from Alverez et al. (2015) [1], medicinal chemists can rationally explore modifications at the C-6 ester or amide position while retaining the 5-CF3 group, which confers a distinct activity profile relative to other C-5 substituents. This building block enables the synthesis of focused libraries to probe p97 inhibition in cancer and neurodegenerative disease models.

HIV-1 NNRTI Development with Improved Resistance Profile

Trifluoromethyl indoles, including derivatives of the 5-CF3 indole-6-carboxylate, have demonstrated potent anti-HIV-1 activity and superior efficacy against drug-resistant Y181C mutants compared to nevirapine [2]. This building block is therefore valuable for synthesizing next-generation NNRTIs that address current resistance challenges. Incorporation into high-throughput screening libraries can identify new lead series with enhanced barrier to resistance.

Chemical Biology Probe Synthesis for Target Validation

The combination of a reactive ester handle and a metabolically stable CF3 group makes this compound an ideal precursor for generating chemical probes. The methyl ester can be readily hydrolyzed to the carboxylic acid for subsequent amide coupling or other derivatizations, allowing attachment of biotin, fluorescent tags, or photoaffinity labels. The CF3 group provides a distinctive 19F NMR handle for monitoring probe interactions in complex biological matrices.

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